![molecular formula C9H20ClN3O2 B1525280 3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride CAS No. 1220034-79-6](/img/structure/B1525280.png)
3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride
Overview
Description
3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride, commonly referred to as AHP, is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and alcohol. AHP is a derivative of the amino acid arginine, and is commonly used in the synthesis of pharmaceuticals and other compounds. AHP has a variety of biochemical and physiological effects, and has been used in a range of laboratory experiments.
Scientific Research Applications
Synthesis and Anticonvulsant Activity
- Anticonvulsant Activity : Mono-Mannich bases, including 3-amino-1-aryl-1-propanone hydrochlorides, and their corresponding azine derivatives were synthesized and evaluated for anticonvulsant activities. Some compounds showed effectiveness in maximal electroshock (MES) screening, suggesting potential as anticonvulsant agents, especially for grand mal epilepsy (H. Gul, U. Caliş, J. Vepsalainen, 2004).
Alternative for Phenolation in Polybenzoxazine Synthesis
- Polybenzoxazine Synthesis : 3-(4-Hydroxyphenyl)propanoic acid (phloretic acid), a related compound, has been explored as a renewable building block for polybenzoxazine synthesis, an alternative to phenol. This has implications for producing materials with enhanced thermal and thermo-mechanical properties suitable for various applications (Acerina Trejo-Machin et al., 2017).
Antimuscarinic Activity in Urinary Incontinence
- Antimuscarinic Agents : A class of substituted 1-phenyl-3-piperazinyl-2-propanones, similar in structure, has been investigated for their potential as antimuscarinic agents. These compounds could be useful in treating urinary incontinence associated with bladder muscle instability (C. Kaiser et al., 1993).
CO2 Absorption and Thermal Stability
- CO2 Capture : Piperazine, a component of the compound , has shown significant resistance to thermal degradation and oxidation in CO2 capture applications. Its stability allows for higher temperatures and pressures in industrial CO2 capture processes, potentially leading to energy savings (S. Freeman, Jason V. Davis, G. Rochelle, 2010).
properties
IUPAC Name |
3-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.ClH/c10-2-1-9(14)12-5-3-11(4-6-12)7-8-13;/h13H,1-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBDDHUCCAYCQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1176419-78-5 | |
Record name | 1-Propanone, 3-amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1176419-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
237.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride | |
CAS RN |
1220034-79-6 | |
Record name | 1-Propanone, 3-amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.